molecular formula C11H21NO4 B6272843 rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate CAS No. 2307738-88-9

rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate

Cat. No.: B6272843
CAS No.: 2307738-88-9
M. Wt: 231.3
InChI Key:
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Description

rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

  • Introduction of the Hydroxy Group: : The hydroxy group at the 3-position can be introduced via selective hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or by employing catalytic asymmetric dihydroxylation.

  • Attachment of the Methoxyethyl Group: : The 2-methoxyethyl group can be introduced through nucleophilic substitution reactions. This step often involves the use of alkyl halides or sulfonates as electrophiles.

  • Carboxylation: : The carboxylate group can be introduced via carboxylation reactions, typically using carbon dioxide or carbonylation reagents.

  • tert-Butyl Protection: : The tert-butyl group is often introduced as a protecting group to enhance the stability and solubility of the compound. This can be achieved using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

  • Reduction: : The compound can be reduced to form various derivatives. For example, reduction of the carboxylate group can yield alcohols or aldehydes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Dess-Martin periodinane, osmium tetroxide.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various functionalized azetidines.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a valuable tool for probing enzyme mechanisms and investigating protein-ligand interactions.

Medicine

In medicine, azetidine derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential use in drug development, especially in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: A similar compound with a different stereochemistry.

    tert-Butyl (2S,3S)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate: Another stereoisomer with distinct properties.

    tert-Butyl (2R,3R)-3-hydroxy-2-(2-ethoxyethyl)azetidine-1-carboxylate: A compound with a different alkyl group.

Uniqueness

rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group, methoxyethyl group, and azetidine ring makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2307738-88-9

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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